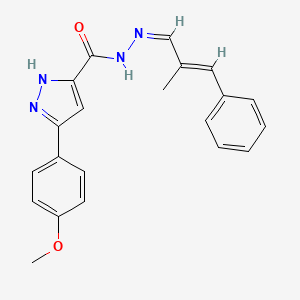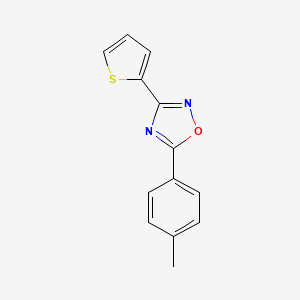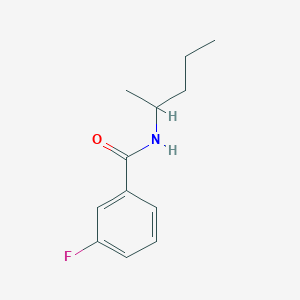![molecular formula C20H20Br2N2O5 B5306313 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-methylpentanoic acid](/img/structure/B5306313.png)
2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-methylpentanoic acid is a complex organic compound that features both bromofuran and bromophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-methylpentanoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-methylpentanoic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid
- 5-Bromo-2-furaldehyde
Uniqueness
2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-methylpentanoic acid is unique due to its specific combination of bromofuran and bromophenyl groups, which confer distinct chemical properties and potential biological activities.
Propiedades
IUPAC Name |
2-[[(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-bromophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Br2N2O5/c1-11(2)9-15(20(27)28)24-18(25)14(10-12-3-5-13(21)6-4-12)23-19(26)16-7-8-17(22)29-16/h3-8,10-11,15H,9H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBUORHGKVJWGD-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Br2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![METHYL 2-{[5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5306247.png)





![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306298.png)
![N-[3-(benzoylamino)propyl]nicotinamide](/img/structure/B5306319.png)
![2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride](/img/structure/B5306320.png)
![1-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5306330.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B5306333.png)
![1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine](/img/structure/B5306341.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5306348.png)
![7-(3,4-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5306360.png)
